molecular formula C20H24ClN7O B2480604 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-49-5

4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B2480604
CAS No.: 897758-49-5
M. Wt: 413.91
InChI Key: KDJUEYZFKNAHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4-(3-Chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized in medicinal chemistry as a bioisostere of the purine nucleus found in ATP. This core structure is a common feature in the design of potent protein kinase inhibitors, enabling competitive binding at the ATP-active site of various enzymes. The specific molecular architecture of this compound, which integrates a 3-chlorophenylpiperazine moiety and a morpholine ring, is engineered to enhance selectivity and binding affinity. Such structural features are characteristic of compounds investigated for their potential to modulate dysregulated kinase signaling pathways, which are a hallmark in oncology research. The primary research value of this compound lies in its potential as a multi-targeted kinase inhibitor. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anti-proliferative activity against a range of human tumor cell lines in scientific studies. Furthermore, recent research has highlighted analogs of this scaffold as novel and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with certain derivatives showing promising activity against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. The inhibition of CDK2 can lead to cell cycle arrest and the induction of apoptosis in cancerous cells, providing a compelling mechanism of action for anti-cancer drug discovery. This compound is supplied exclusively for non-human, in-vitro research applications to further investigate these and other biological mechanisms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-25-18-17(14-22-25)19(27-9-11-29-12-10-27)24-20(23-18)28-7-5-26(6-8-28)16-4-2-3-15(21)13-16/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUEYZFKNAHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a piperazine moiety with a chlorophenyl substituent. This structural diversity contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC23H28ClN5
Molecular Weight433.42 g/mol
CAS Number4166-39-6
LogP4.5529
PSA (Polar Surface Area)61.60 Ų

The compound is believed to interact with multiple biological targets, primarily focusing on the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, the compound may exert anti-cancer effects, particularly in tumor cells where this pathway is dysregulated.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : IC50 = 1.4 μM
  • HepG2 (liver cancer) : IC50 = 22.6 μM

These results indicate that the compound may be more selective towards certain cancer types, suggesting potential for targeted therapy .

Enzymatic Inhibition

In addition to its cytotoxic properties, the compound has shown promising results as an inhibitor of specific enzymes involved in cancer progression:

  • PI3K Inhibition : The compound's ability to inhibit PI3K was confirmed through enzymatic assays, showing effective blockade of the PI3K/Akt/mTOR signaling pathway, which is pivotal in oncogenesis .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Thieno[3,2-d]pyrimidine Derivatives : This research highlighted the anticancer potential of thieno derivatives by demonstrating their ability to inhibit PI3K activity effectively .
  • Functionalization of Pyrazolo[1,5-a]pyrimidines : A review noted that pyrazolo derivatives possess selective protein inhibition and anticancer properties, supporting the hypothesis that similar scaffolds could yield effective therapeutic agents .

Scientific Research Applications

Structural Overview

This compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
  • A morpholine ring that enhances solubility and bioavailability.
  • A piperazine moiety that contributes to the compound's pharmacological properties.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in tumor growth. The presence of the piperazine group enhances the interaction with biological targets, potentially increasing efficacy against cancer cells .

Anti-inflammatory Properties

Compounds within this chemical class have been evaluated for their anti-inflammatory effects. In vitro and in vivo studies demonstrated that derivatives can significantly reduce inflammation markers and protect against edema induced by carrageenan. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested against human cancer cell lines. The compound demonstrated IC50 values indicating potent activity against breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory potential of similar compounds. The study utilized animal models to assess the efficacy of the compound in reducing paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to control groups, suggesting its viability as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The morpholine group at position 4 of the pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction : Replacement of the morpholine group with piperazine derivatives.

  • Conditions : Toluene, 80°C, 12 hours, with K2_2CO3_3 as a base ().

  • Yield : ~72% for morpholine-to-piperazine substitution.

This reaction highlights the lability of the morpholine moiety in polar aprotic solvents, enabling modular derivatization for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The 3-chlorophenyl-piperazine substituent at position 6 participates in cross-coupling reactions:

  • Reaction : Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups.

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%), Na2_2CO3_3, DMF/H2_2O (3:1) at 100°C for 18 hours ( ).

  • Yield : 60–65% for biphenyl derivatives.

Hydrolysis and Oxidation

The pyrimidine ring and methyl group at position 1 are susceptible to hydrolysis and oxidation:

Hydrolysis

  • Reaction : Cleavage of the methyl group at position 1 under basic conditions.

  • Conditions : NaOH (2M) in EtOH/H2_2O (1:1), reflux, 6 hours ().

  • Product : Demethylated pyrazolo[3,4-d]pyrimidin-4-amine.

Oxidation

  • Reaction : Oxidation of sulfur-containing analogs (e.g., thioether to sulfone).

  • Reagent : m-CPBA (3 equiv) in DCM, 0°C to RT, 4 hours ( ).

  • Yield : 78% for sulfone derivatives.

Reductive Amination

The piperazine ring enables reductive amination for side-chain modifications:

  • Reaction : Introduction of alkyl/aryl groups via Schiff base formation.

  • Conditions : NaBH3_3CN (2 equiv), MeOH, RT, 12 hours ( ).

  • Example : Attachment of 4-fluorobenzyl group to the piperazine nitrogen.

Metal Coordination

The morpholine oxygen and pyrimidine nitrogen act as donor sites for metal coordination:

  • Reaction : Formation of copper(II) complexes.

  • Conditions : Cu(OAc)2_2·H2_2O in H2_2O/EtOH (1:1), 80°C, 8 hours ( ).

  • Structure : Square-planar geometry with Cu–O/N bond lengths of 1.913–1.984 Å.

Regioselective Functionalization

The pyrazolo[3,4-d]pyrimidine core allows regioselective modifications:

  • Electrophilic Substitution : Halogenation (Cl, Br) at position 3 using NXS (X = Cl, Br) in AcOH ( ).

  • Nitration : HNO3_3/H2_2SO4_4 at 0°C introduces nitro groups at position 5 ( ).

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition:

  • Conditions : 254 nm UV light, THF, 24 hours ( ).

  • Product : Cyclobutane-linked dimers (confirmed by X-ray crystallography).

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features of the Target Compound :

  • Pyrazolo[3,4-d]pyrimidine core : A purine analog with inherent bioactivity.
  • Morpholine at position 4 : Enhances solubility and modulates pharmacokinetics.
  • 4-(3-Chlorophenyl)piperazine at position 6 : Arylpiperazine groups often improve receptor binding affinity.

Comparison Table :

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Key Pharmacological Notes Reference
4-(6-(4-(3-Chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (Target) Pyrazolo[3,4-d]pyrimidine Morpholine 4-(3-Chlorophenyl)piperazine Kinase inhibition (e.g., Src/ABL)
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-Phenylpiperazine GPR35/GPR55 receptor modulation
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-(2-Phenylethyl)piperazine Enhanced lipophilicity
4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine Thieno[3,2-d]pyrimidine Morpholine 4-(Methylsulfonyl)piperazine Kinase inhibition (e.g., PI3K/mTOR)

Structural Insights :

  • Core Variations: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (e.g., ) alters electronic properties and binding pocket compatibility .
  • Position 4 Substituents : Morpholine improves water solubility compared to chlorobenzyl groups (–6), which may enhance bioavailability .
  • Position 6 Substituents : Piperazine derivatives with sulfonyl groups () or phenylethyl chains () modulate receptor selectivity and metabolic stability .

Pharmacological Activity Comparison

Target Compound :

  • Kinase Inhibition : Likely targets Src and ABL kinases due to structural similarity to compounds in , which show dual kinase inhibition .
  • Receptor Modulation : The 3-chlorophenylpiperazine moiety may interact with serotonin or dopamine receptors, a common trait of arylpiperazines .

Analog-Specific Activities :

1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine () :

  • Binds GPR35 and GPR55 receptors, implicated in inflammatory and metabolic disorders .

Thieno[3,2-d]pyrimidine Derivatives (): Exhibit PI3K/mTOR pathway inhibition, with IC₅₀ values in the nanomolar range .

Multi-Target Kinase Inhibitors () :

  • Compounds with morpholine and methylthio groups show >80% inhibition of Src and ABL at 1 μM .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine-CH₂ vs. piperazine-NH in ) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₄H₂₅ClN₆O, [M+H]⁺ = 465.18) as in .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrazolo-pyrimidine core angles) .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperazine substituents) impact target binding affinity?

Q. How can contradictory bioactivity data (e.g., cell vs. enzyme assays) be resolved?

Methodology :

  • Mechanistic Profiling : Compare in vitro kinase inhibition (e.g., Z’-LYTE assays) with cellular proliferation (MTT assays) to assess off-target effects. notes discrepancies between BRAF inhibition and A375 melanoma cell viability .
  • Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation (e.g., morpholine’s susceptibility to oxidation).

Q. What strategies mitigate poor solubility in pharmacokinetic studies?

Methodology :

  • Salt Formation : Convert free base to hydrochloride salts (e.g., uses dihydrochloride derivatives for improved aqueous solubility) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release.

Experimental Design Challenges

Q. How to design in vivo studies for CNS penetration given the compound’s logP?

Methodology :

  • logP Optimization : Adjust substituents (e.g., replace 3-chlorophenyl with trifluoromethyl) to target logP 2–3.
  • Blood-Brain Barrier (BBB) Assays : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.